molecular formula C19H24N2O5S B2364125 N-(octahydrobenzo[b][1,4]dioxin-6-yl)-4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamide CAS No. 1902949-88-5

N-(octahydrobenzo[b][1,4]dioxin-6-yl)-4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamide

Cat. No. B2364125
M. Wt: 392.47
InChI Key: YVLZJHMLEOTNQD-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of similar compounds involves the reaction of 2,3-dihydro-1,4-benzodioxin-6-amine and benzenesulfonyl chloride under dynamic pH control using aqueous Na2CO3 . This reaction yields a benzenesulfonamide derivative, which is further substituted at the N-position with various alkyl/aryl halides in N,N-dimethylformamide and a catalytic amount of lithium hydride to obtain N-substituted benzenesulfonamides .


Molecular Structure Analysis

The projected structures of the synthesized derivatives were confirmed using various spectral techniques such as IR, 1H NMR, and EIMS .


Chemical Reactions Analysis

The synthesized derivatives were screened for antibacterial potential and inhibitory activity against the lipoxygenase enzyme . Sulfonamides, having the general formula R-SO2NH2, are known as inhibitors of proteases, carbonic anhydrase, capsase, and COX-2 .


Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds were analyzed using various techniques. For example, the molecular weight of one of the synthesized derivatives, N-[1-methylpropyl-(2,3-dihydro-1,4-benzodioxin-6-yl)]benzenesulfonamide, was found to be 347.4 g/mol .

Scientific Research Applications

Biological Activity of Sulfonamide Hybrids
Sulfonamides form a significant class of drugs with a wide range of pharmacological activities, including antibacterial, anti-carbonic anhydrase, anti-obesity, diuretic, hypoglycemic, antithyroid, antitumor, and anti-neuropathic pain activities. Recent advances in the design and development of two-component sulfonamide hybrids, integrating various pharmaceutical active scaffolds such as coumarin, indole, quinoline, and isoquinoline, have shown considerable promise in enhancing biological activity and specificity (Ghomashi et al., 2022).

Synthetic Routes and Chemical Properties
The synthesis of diverse derivatives incorporating sulfonamide moieties, including pyrrole and pyrrolo[2,3-d]pyrimidine derivatives, has been explored for their antifungal activity and provides a basis for the chemical manipulation and application of such compounds in various biological contexts (El-Gaby et al., 2002).

Sulfonamides in Medicinal Chemistry
The structural modification and hybridization of sulfonamides with heterocyclic moieties have been a focus in medicinal chemistry, aiming to develop new drugs with enhanced activity and specificity. The incorporation of sulfonamide groups into various heterocyclic frameworks, including quinoline and its derivatives, has been studied for their potential antibacterial and antifungal activities, as well as for their roles as inhibitors of specific biological targets (Kravchenko et al., 2005).

Antimicrobial and Antitumor Applications
Sulfonamide-based compounds, due to their diverse biological activities, have been extensively explored for their antimicrobial and antitumor applications. The structural diversity and ability to modify sulfonamide derivatives enable the design of compounds with targeted biological activities, making them valuable in the development of new therapeutic agents (Rahman et al., 2014).

Future Directions

The synthesized derivatives have shown potential as antibacterial agents and moderate enzyme inhibitors . Future research could focus on optimizing the synthesis process, exploring other biological activities, and assessing the safety and efficacy of these compounds in relevant biological models.

properties

IUPAC Name

N-(2,3,4a,5,6,7,8,8a-octahydrobenzo[b][1,4]dioxin-6-yl)-11-oxo-1-azatricyclo[6.3.1.04,12]dodeca-4,6,8(12)-triene-6-sulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H24N2O5S/c22-18-4-1-12-9-15(10-13-5-6-21(18)19(12)13)27(23,24)20-14-2-3-16-17(11-14)26-8-7-25-16/h9-10,14,16-17,20H,1-8,11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YVLZJHMLEOTNQD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2C(CC1NS(=O)(=O)C3=CC4=C5C(=C3)CCN5C(=O)CC4)OCCO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H24N2O5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

392.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(octahydrobenzo[b][1,4]dioxin-6-yl)-4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamide

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